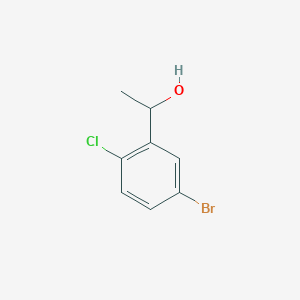
1-(5-Bromo-2-chlorophenyl)ethanol
概要
説明
1-(5-Bromo-2-chlorophenyl)ethanol, also known as 5-Bromo-2-chlorobenzyl alcohol, is an organic compound . It has a linear formula of BrC6H3(Cl)CH2OH . The compound is colorless to yellow solid or liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2-chlorophenyl)ethanol can be represented by the formula BrC6H3(Cl)CH2OH . The InChI key for this compound is FVJMYXDLWAEIKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(5-Bromo-2-chlorophenyl)ethanone, a compound similar to 1-(5-Bromo-2-chlorophenyl)ethanol, is a colorless to yellow solid or liquid . It has a molecular weight of 233.49 .科学的研究の応用
Biocatalytic Synthesis of Chiral Intermediates
One significant application of related chlorophenyl alcohols is in the biocatalytic synthesis of chiral intermediates for pharmaceuticals. Microbial cells and enzymes are utilized for the asymmetric reduction of ketones to produce high-purity chiral alcohols. For example, Candida ontarioensis has been used to efficiently synthesize (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the production of β-adrenoceptor agonists, showcasing the potential of biocatalysis in pharmaceutical synthesis with high enantiomeric excess and yield (Ni, Zhang, & Sun, 2012).
Microbial Reduction for Asthma Medication Intermediates
The asymmetric reduction of 2-chloroacetophenone by Alternaria alternata to produce (S)-1-(2-chlorophenyl)ethanol, an intermediate for L-cloprenaline (an asthma medication), highlights the applicability of microbial strains in creating valuable pharmaceutical intermediates with high conversion and optical purity (Kurbanoğlu et al., 2009).
Enzymatic Process Development for Drug Synthesis
The development of enzymatic processes for synthesizing chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, used in the preparation of Ticagrelor, a medication for acute coronary syndromes, illustrates the innovation in green chemistry for drug development. Enzymatic methods offer high selectivity and yield, reducing environmental impact and simplifying production processes (Guo et al., 2017).
Scale-Up and Intensification of Bioproduction
Research on scaling up the bioproduction of (S)-1-(2-chlorophenyl)ethanol demonstrates the economic and efficiency advantages of biocatalytic methods in pharmaceutical manufacturing. By optimizing cell cultivation and reaction conditions, high yields of chiral intermediates can be achieved, paving the way for industrial applications (Eixelsberger et al., 2013).
Detoxification and Environmental Applications
The catalytic reductive dechlorination of chlorophenyl ethanol derivatives has implications for detoxifying pharmaceutical waste, highlighting a crossover application in environmental management. By converting toxic intermediates to less harmful substances, such processes contribute to safer waste disposal and reduced environmental impact (Zhou, Wang, & Sheng, 2010).
特性
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAZEQRJFVIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chlorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

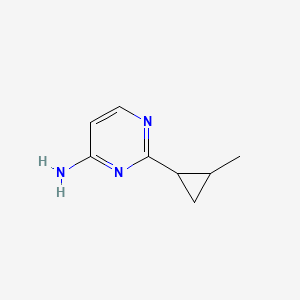
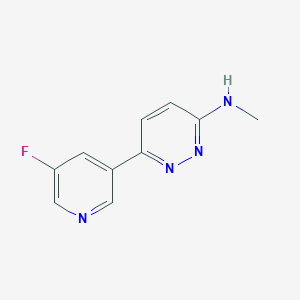
![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)

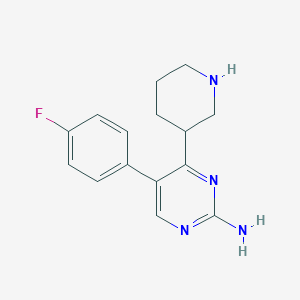
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
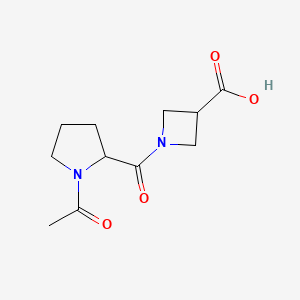

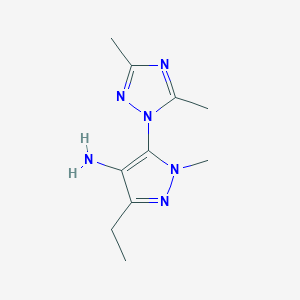
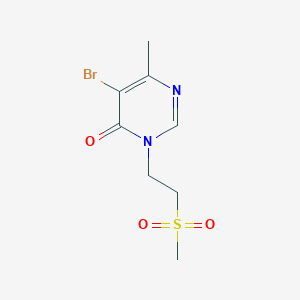
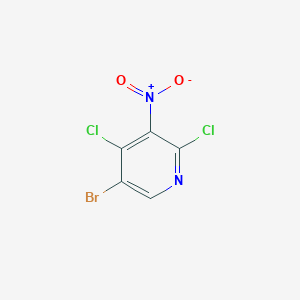
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)